molecular formula C12H12ClF3N4 B2761300 6-methyl-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine hydrochloride CAS No. 1396886-52-4

6-methyl-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine hydrochloride

Cat. No.: B2761300
CAS No.: 1396886-52-4
M. Wt: 304.7
InChI Key: ZCCKOCCCEDZCDB-UHFFFAOYSA-N
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Description

6-Methyl-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine hydrochloride is a pyrimidine diamine derivative characterized by:

  • A methyl group at position 6 of the pyrimidine ring.
  • An N2-(4-(trifluoromethyl)phenyl) substituent.
  • A hydrochloride salt at the N4 position.

Properties

IUPAC Name

6-methyl-2-N-[4-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4.ClH/c1-7-6-10(16)19-11(17-7)18-9-4-2-8(3-5-9)12(13,14)15;/h2-6H,1H3,(H3,16,17,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCKOCCCEDZCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base.

    Coupling with the Phenyl Ring: The phenyl ring is coupled to the pyrimidine ring through a Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of the phenyl ring.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Synthesis of 6-methyl-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine Hydrochloride

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrimidine ring and subsequent functionalization to introduce the methyl and trifluoromethyl groups. Various synthetic pathways have been documented, which can influence the yield and purity of the final product.

Key Synthetic Methods

  • Cyclocondensation Reactions : These are often employed to form the pyrimidine framework from appropriate precursors.
  • Substitution Reactions : The introduction of functional groups like trifluoromethyl is achieved through electrophilic aromatic substitution or nucleophilic displacement reactions.

Antitumor Properties

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that pyrimidine derivatives can act as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, which play a crucial role in tumor angiogenesis and growth.

Case Study: VEGFR-2 Inhibition

In a study involving various pyrimidine derivatives, specific compounds demonstrated potent inhibition of VEGFR-2, leading to reduced tumor growth in animal models. The mechanism of action typically involves blocking the receptor's activation by its ligands, thereby inhibiting downstream signaling pathways essential for tumor progression .

Other Pharmacological Activities

Beyond antitumor effects, this compound may also exhibit:

  • Anti-inflammatory Activity : Similar compounds have been reported to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : Certain derivatives have shown efficacy against various bacterial strains, indicating a broader spectrum of biological activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications on the pyrimidine ring or substituents can significantly affect its potency and selectivity towards specific biological targets.

Key Findings from SAR Studies

  • Trifluoromethyl Substitution : Enhances lipophilicity and potentially improves binding affinity to target proteins.
  • Methyl Group Positioning : The position of the methyl group on the pyrimidine ring can influence both solubility and biological activity.

Applications in Drug Development

The compound's unique chemical structure positions it as a promising candidate for drug development. Its potential applications include:

  • Cancer Therapy : As a VEGFR-2 inhibitor, it could be developed further for use in oncology.
  • Combination Therapies : Its use in combination with other chemotherapeutic agents may enhance efficacy and reduce resistance.

Clinical Trials

While specific clinical trials for this compound may not be extensively documented, related compounds are undergoing various phases of clinical evaluation. The outcomes from these studies will provide insights into its therapeutic viability.

Mechanism of Action

The mechanism of action of 6-methyl-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, inhibiting its activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural differences between the target compound and analogs are summarized in Table 1.

Table 1: Structural Comparison of Pyrimidine Diamine Derivatives

Compound Name N2 Substituent N4 Substituent Position 6 Salt Form Reference
Target Compound 4-(Trifluoromethyl)phenyl Amine (HCl salt) Methyl Hydrochloride -
6h () 4-Carboxyphenyl 2-(Trifluoromethyl)phenyl None Hydrochloride
3b () Phenyl 2-Carboxyphenyl None Hydrochloride
TH588 Hydrochloride () Cyclopropyl 2,3-Dichlorophenyl None Hydrochloride
6-Methyl-4-N-phenylpyrimidine-2,4-diamine Phenyl Amine Methyl None

Key Observations :

  • The methyl group at position 6 may sterically hinder interactions with kinase active sites compared to unsubstituted analogs (e.g., 6h) .

Physicochemical Properties

Table 3: Physical Properties of Selected Compounds

Compound Melting Point (°C) Molecular Weight (g/mol) Solubility Reference
Target Compound* Not reported ~360.7 Likely polar aprotic solvents -
6h 240.0–242.6 432.8 Insoluble in water
3b Not reported 342.8 Moderate in DMSO
TH588 HCl Not reported 347.7 Aqueous buffers

*The hydrochloride salt of the target compound is expected to exhibit higher solubility in polar solvents compared to neutral analogs (e.g., 6h) .

Biological Activity

6-Methyl-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19_{19}H13_{13}F5_{5}N6_{6}·HCl
  • Molecular Weight : 420.34 g/mol
  • CAS Number : 1610964-64-1

The compound primarily acts as an inhibitor of specific receptor tyrosine kinases, particularly those involved in cancer progression and immune responses. Its structure allows for selective binding to the ATP-binding site of these kinases, which disrupts their activity.

Key Mechanisms:

  • Inhibition of CSF1R : The compound has shown significant inhibitory activity against the colony-stimulating factor 1 receptor (CSF1R), which is crucial for macrophage differentiation and maintenance. In vitro studies have demonstrated subnanomolar inhibition of CSF1R, indicating its potential as a therapeutic agent in diseases characterized by macrophage dysregulation .
  • Selectivity : Research indicates that this compound exhibits selectivity towards certain kinases over others in the platelet-derived growth factor receptor family, reducing off-target effects and enhancing therapeutic efficacy .

Biological Activity Data

The biological activity of this compound has been quantified through various assays. The following table summarizes key findings related to its inhibitory potency against different targets:

Target IC50 (µM) Assay Type
CSF1R<0.001Enzymatic Inhibition Assay
EGFR0.126Cell Proliferation Assay
MMP-2<0.01Enzymatic Activity Assay
MMP-9<0.01Enzymatic Activity Assay

Case Studies

  • Cancer Therapeutics : In a study involving triple-negative breast cancer (TNBC) cell lines, the compound exhibited potent inhibitory effects on cell proliferation with an IC50 value of 0.126 µM. Furthermore, it demonstrated a significant reduction in lung metastasis in mouse models compared to control treatments .
  • Inflammatory Response Modulation : In models of inflammatory diseases, the compound's ability to inhibit CSF1R led to reduced macrophage activation and migration, suggesting a role in managing conditions like rheumatoid arthritis and other inflammatory disorders .
  • Neurotoxicity Studies : Analogous compounds have been evaluated for neurotoxic effects, revealing that modifications in the pyrimidine structure can influence substrate activity for monoamine oxidase (MAO), implicating potential neuroprotective applications .

Q & A

Basic Synthesis Methodology

Q: What are the recommended synthetic routes for 6-methyl-N2-(4-(trifluoromethyl)phenyl)pyrimidine-2,4-diamine hydrochloride, and what key intermediates are involved? A: The synthesis typically follows multi-step protocols involving palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. A common approach includes:

Core Pyrimidine Formation: Condensation of thiourea with β-diketones or malononitrile derivatives to form the pyrimidine ring.

Substituent Introduction:

  • The trifluoromethylphenyl group is introduced via Suzuki-Miyaura coupling using a boronic acid derivative .
  • Methyl groups at position 6 are added through alkylation or via pre-functionalized intermediates.

Hydrochloride Salt Formation: Acidic workup (e.g., HCl in ethanol) to precipitate the hydrochloride salt.

Key Intermediates:

  • 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine (precursor for amination) .
  • 4-(Trifluoromethyl)aniline for N2-substitution .

Analytical Characterization

Q: What analytical techniques are critical for characterizing the purity and structure of this compound? A:

Technique Parameters Application
1H/13C NMR δ 4.37 (s, CH2), 6.55–8.07 (m, Ar-H) Confirm substitution patterns and hydrogen bonding.
X-ray Diffraction Dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups) Resolve crystal packing and intramolecular interactions.
HPLC-MS Purity >95%, retention time calibrated against standards Assess purity and detect byproducts.

Substituent Effects on Reactivity

Q: How do substituents like the trifluoromethyl group influence the compound’s electronic properties and reactivity? A:

  • Electron-Withdrawing Effects: The -CF3 group increases electrophilicity at the pyrimidine ring, enhancing reactivity in nucleophilic substitutions. This is evidenced by downfield shifts in 19F NMR (δ -60 to -65 ppm) .
  • Hydrophobic Interactions: The trifluoromethyl group improves lipophilicity (logP ~3.2), critical for membrane permeability in biological assays .
  • Steric Considerations: Bulkier substituents (e.g., 4-chlorophenyl) may reduce reaction yields due to steric hindrance, requiring optimized catalysts (e.g., Pd(PPh3)4) .

Advanced Structural Analysis

Q: What crystallographic methods resolve hydrogen bonding and conformational flexibility in this compound? A:

  • X-ray Crystallography: Reveals intramolecular N–H⋯N hydrogen bonds (e.g., N4–H4⋯N5, bond length 2.89 Å) that stabilize the pyrimidine core .
  • Dihedral Angle Analysis: Angles between the pyrimidine ring and substituents (e.g., 86.1° for the 4-methoxyphenyl group) dictate spatial orientation and packing efficiency .
  • C–H⋯π Interactions: Weak interactions (e.g., between methyl groups and aromatic rings) contribute to crystal lattice stability .

Biological Activity Data Contradictions

Q: How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. antifungal effects)? A:

Comparative Assays: Use standardized assays (e.g., ATP-binding kinase inhibition) under controlled conditions (pH 7.4, 37°C) to minimize variability .

Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., replacing -CF3 with -Cl) to isolate pharmacological contributions .

Metabolic Stability Testing: Evaluate hepatic microsomal stability (e.g., t1/2 in human liver microsomes) to rule out false negatives from rapid degradation .

Computational Modeling

Q: What in silico methodologies predict binding modes with target enzymes (e.g., tyrosine kinases)? A:

  • Molecular Docking: Software like AutoDock Vina models interactions with ATP-binding pockets (e.g., hydrogen bonds with Lys216 and Glu220 in EGFR) .
  • QSAR Models: Utilize descriptors like polar surface area (PSA) and molar refractivity to correlate substituents with IC50 values (R² >0.85 in training sets) .
  • MD Simulations: 100-ns trajectories assess binding stability (RMSD <2.0 Å) and identify critical residues for mutagenesis studies .

Stability and Degradation Pathways

Q: What experimental designs identify degradation products under physiological conditions? A:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • LC-HRMS Analysis: Detect degradation products (e.g., hydrolyzed pyrimidine rings or demethylated species) with m/z accuracy <5 ppm .
  • Mechanistic Insights: Acidic conditions cleave the N2-aryl bond, while oxidation targets the methyl group, forming carboxylic acid derivatives .

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